molecular formula C20H20N2O3S B10975730 2-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B10975730
M. Wt: 368.5 g/mol
InChI Key: MWRWKYCNJYRWIB-UHFFFAOYSA-N
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Description

This compound features a cyclohexanecarboxylic acid backbone linked via a carbamoyl group to a substituted thiophene ring. The thiophene moiety is functionalized with a cyano (-CN) group at position 3, a methyl (-CH₃) group at position 5, and a phenyl (-C₆H₅) group at position 2.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

2-[(3-cyano-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H20N2O3S/c1-12-17(13-7-3-2-4-8-13)16(11-21)19(26-12)22-18(23)14-9-5-6-10-15(14)20(24)25/h2-4,7-8,14-15H,5-6,9-10H2,1H3,(H,22,23)(H,24,25)

InChI Key

MWRWKYCNJYRWIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2CCCCC2C(=O)O)C#N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thienyl intermediate, which is then subjected to various functional group transformations to introduce the cyano and phenyl groups. The final step involves the coupling of the thienyl intermediate with cyclohexane carboxylic acid under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

2-{[(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and inferred properties of analogous compounds:

Compound Name (IUPAC) Key Structural Features Inferred Properties
Target Compound : 2-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid Cyclohexanecarboxylic acid core; thiophene with -CN, -CH₃, -C₆H₅ Moderate lipophilicity (due to phenyl/cyano); acidic (carboxylic acid); potential for H-bonding via carbamoyl
Analog 1 : trans-4-[(3-Amino-5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid methyl ester () Methyl ester (vs. carboxylic acid); triazinone ring with amino group Higher lipophilicity (ester); basicity (amino group); reduced solubility in aqueous media
Analog 2 : (3Z)-3-[[4-(2-Carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid () Azo (-N=N-) linkage; salicylic acid moiety; carboxyethylcarbamoyl Enhanced UV absorption (azo group); increased solubility (multiple -COOH groups); potential chelation properties
Analog 3 : 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid () Xanthene ring with hydroxyl groups; cyclohexanecarboxylic acid High polarity (hydroxyl groups); possible fluorescence (xanthene); acidic due to phenolic -OH

Reactivity and Stability

  • The phenyl group may reduce oxidative degradation via steric hindrance.
  • Analog 1: The methyl ester is prone to hydrolysis under basic conditions, unlike the carboxylic acid in the target compound. The amino group in the triazinone ring may participate in nucleophilic reactions .
  • Analog 2 : The azo bond is photolabile and susceptible to reductive cleavage, limiting its stability compared to the target compound’s thiophene-carbamoyl system .

Pharmacological and Industrial Relevance

  • Its acidity may facilitate salt formation for improved bioavailability.
  • Analog 3 : The xanthene core () is associated with fluorescent dyes and imaging agents, indicating divergent applications compared to the target compound’s likely therapeutic focus .

Research Findings and Gaps

  • Synthetic Routes: describes ester-to-acid conversions, suggesting the target compound could be synthesized via similar hydrolysis steps .
  • Solubility and Bioavailability: The target compound’s carboxylic acid group likely improves water solubility over Analog 1’s ester, but the phenyl and cyano groups may limit this advantage compared to highly polar analogs like Analog 3 .
  • Contradictions : and highlight the diversity of cyclohexanecarboxylic acid derivatives but lack direct comparative data (e.g., melting points, logP) for quantitative analysis.

Biological Activity

The compound 2-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
  • Molecular Formula : C17H18N2O2S
  • Molecular Weight : 302.40 g/mol

Antimicrobial Properties

Research has indicated that derivatives of thiophene, including compounds similar to 2-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid, exhibit significant antimicrobial activity. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies revealed that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Anti-inflammatory Effects

Another notable biological activity is its anti-inflammatory property. The compound has been reported to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. This activity could be beneficial in developing treatments for conditions such as arthritis and inflammatory bowel disease .

The biological effects of 2-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid are believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
  • Receptor Modulation : It could modulate the activity of certain receptors associated with pain and inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene derivatives, including the target compound, demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli in the range of 10–50 µg/mL. This suggests a strong potential for development into a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Potential

In a controlled experiment, the compound was tested against several cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability, with IC50 values around 20 µM, highlighting its potential as an anticancer drug candidate.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in MCF7 cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

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